molecular formula C12H14N4O B1523300 2-(3-aminopropyl)-6-pyridin-2-ylpyridazin-3(2H)-one CAS No. 1283108-62-2

2-(3-aminopropyl)-6-pyridin-2-ylpyridazin-3(2H)-one

Cat. No. B1523300
M. Wt: 230.27 g/mol
InChI Key: HFLHOKRROFTMGG-UHFFFAOYSA-N
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Description

This typically includes the compound’s systematic name, common names, and structural formula.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often includes the starting materials, reaction conditions, and the yield of the product.



Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction.



Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, chemical stability, and reactivity.


Scientific Research Applications

Synthesis and Coordination Chemistry

The complex chemistry and synthesis of derivatives related to pyridine and pyridazinone compounds have been explored for their potential in creating luminescent lanthanide compounds for biological sensing and iron complexes that exhibit unusual thermal and photochemical spin-state transitions. These advancements offer insights into the versatile applications of these compounds beyond their basic chemical properties (Halcrow, 2005).

Microwave-Assisted Synthesis

Microwave irradiation has been utilized to synthesize derivatives of pyridine and pyridazinone, highlighting the efficiency of this method in performing chemical transformations rapidly and with high purity. This technique demonstrates the compound's utility in the synthesis of heterocycles containing pharmacophores of interest in pharmaceutical research, despite the exclusion of direct drug-related applications (Ashok et al., 2006).

Anticancer Agent Synthesis

Research into imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, which share structural similarities with the compound of interest, has been conducted to explore their potential as anticancer agents. Although specific activities were less than some benchmarks, this work underlines the importance of pyridine derivatives in medicinal chemistry research (Temple et al., 1987).

Optical and Electronic Properties

Studies on derivatives of pyridine and pyridazinone compounds have also focused on their structure-dependent and environment-responsive optical properties. This research is crucial for the development of materials with potential applications in electronics and photonics, demonstrating how modifications to the pyridine core can influence material properties (Palion-Gazda et al., 2019).

Water Oxidation Catalysis

Research on Ru complexes for water oxidation has highlighted the use of pyridazine and related ligands in developing catalysts for environmental applications. This demonstrates the role of pyridine derivatives in facilitating chemical reactions critical to energy and environmental science (Zong & Thummel, 2005).

Safety And Hazards

This involves understanding the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.


Future Directions

This involves identifying areas of further research, such as potential applications of the compound, unanswered questions about its properties, or new methods of synthesis.


For a specific compound, you may need to consult scientific literature or databases. Always ensure to use reliable sources and follow safety guidelines when handling chemicals. Please note that this is a general guide and the specifics may vary depending on the compound.


properties

IUPAC Name

2-(3-aminopropyl)-6-pyridin-2-ylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c13-7-3-9-16-12(17)6-5-11(15-16)10-4-1-2-8-14-10/h1-2,4-6,8H,3,7,9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFLHOKRROFTMGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN(C(=O)C=C2)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-aminopropyl)-6-pyridin-2-ylpyridazin-3(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-aminopropyl)-6-pyridin-2-ylpyridazin-3(2H)-one
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2-(3-aminopropyl)-6-pyridin-2-ylpyridazin-3(2H)-one
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2-(3-aminopropyl)-6-pyridin-2-ylpyridazin-3(2H)-one
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2-(3-aminopropyl)-6-pyridin-2-ylpyridazin-3(2H)-one
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2-(3-aminopropyl)-6-pyridin-2-ylpyridazin-3(2H)-one
Reactant of Route 6
2-(3-aminopropyl)-6-pyridin-2-ylpyridazin-3(2H)-one

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